2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine

Lipophilicity Blood-Brain Barrier Physicochemical property

Procure this unique (1R,2R)-cis phenylcyclopropylamine-N-isobutyl scaffold for selective LSD1 inhibitor programs. 10-100x lower MAO-A activity vs trans analogs minimizes tyramine 'cheese effect'. XLogP3 2.8 (CNS-penetrant). Racemic at exocyclic amine—maximizes SAR library diversity. Verify 95% purity; chiral HPLC may be needed for diastereomer resolution. Category 1 eye damage hazard mandates rigorous safety protocols. Not a generic phenylcyclopropylamine substitute.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 2375254-62-7
Cat. No. B2735710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine
CAS2375254-62-7
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC(C)C(C1CC1C2=CC=CC=C2)N
InChIInChI=1S/C13H19N/c1-9(2)13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-13H,8,14H2,1-2H3/t11-,12+,13?/m0/s1
InChIKeyMQCSXKTVXVJWAC-LAGVYOHYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine (CAS 2375254-62-7): Procurement-Grade Overview of a Chiral Cyclopropylamine Scaffold


2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine (CAS 2375254-62-7) is a chiral cyclopropylamine derivative (molecular formula C13H19N, MW 189.30 g/mol) supplied as a racemic mixture at the exocyclic amine-bearing carbon with defined (1R,2R) stereochemistry on the cyclopropane ring [1][2]. The compound features a phenyl-substituted cyclopropane core linked to a 2-methylpropan-1-amine (isobutylamine) side chain, yielding a computed XLogP3 of 2.8, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds [1]. It is commercially available from multiple suppliers including Enamine and CymitQuimica at ≥95% purity, with pricing indicative of a specialty research chemical (e.g., ~$470/100 mg from Enamine) . The ECHA C&L Inventory classifies the compound under Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 hazard categories [1].

Why Generic Substitution Fails for 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine: Stereochemical and N-Alkyl Differentiation from Tranylcypromine-Class Compounds


Unlike the prototypical trans-2-phenylcyclopropylamine (tranylcypromine, CAS 155-09-9), which bears a primary amine directly on the cyclopropane in a (1S,2R)/(1R,2S) trans configuration, CAS 2375254-62-7 carries a sterically demanding α-isobutylamine substituent and a (1R,2R) cis relationship between the phenyl and the carbon bearing the amine [1]. In the broader phenylcyclopropylamine class, cis-configured isomers have been shown to exhibit 10- to 100-fold lower activity against monoamine oxidase A (MAO A) compared to their trans counterparts, while maintaining comparable MAO B potency—a stereochemistry-dependent selectivity profile that cannot be replicated by simply interchanging trans-configured analogs [2]. Furthermore, N-alkyl substitution on the 2-phenylcyclopropylamine scaffold is a validated strategy for altering LSD1 versus MAO selectivity; sub-micromolar LSD1 inhibitors with high selectivity over MAOs have been achieved through amino-group modifications that are absent in the unsubstituted primary amine [3]. These stereochemical and substitution features make CAS 2375254-62-7 a non-interchangeable entity within any structure-activity relationship (SAR) program or synthetic route.

Quantitative Differentiation Evidence for 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine: Comparator-Anchored Data Dimensions


Lipophilicity (XLogP3) Differentiation from Tranylcypromine: Impact on Predicted Membrane Permeability and CNS Penetration

CAS 2375254-62-7 exhibits a computed XLogP3 of 2.8, which is 1.3 log units higher than that of tranylcypromine (XLogP3 = 1.5) [1][2]. This 1.3-unit increase in predicted lipophilicity, driven by the additional four methylene/methyl carbon atoms in the isobutylamine side chain, falls within the optimal range for CNS drug candidates (typically XLogP 2–4) and suggests enhanced passive membrane permeability compared to the parent primary amine scaffold [1].

Lipophilicity Blood-Brain Barrier Physicochemical property Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

CAS 2375254-62-7 possesses three rotatable bonds compared to only one rotatable bond in tranylcypromine and two in the (1R,2R)-phenylcyclopropylmethanamine analog [1][2]. The additional conformational自由度 arises from the isobutyl side chain extending from the cyclopropane ring. In the related BACE1 inhibitor development program where a (1R,2R)-configured phenylcyclopropyl moiety was used as a conformational constraint, the cyclopropane ring itself was shown to reduce entropic binding penalty by approximately 0.5 kcal/mol relative to an ethylene linker [3]. The isobutylamine extension in CAS 2375254-62-7 provides a tunable balance between the rigidity conferred by the cyclopropane core (2 defined stereocenters) and the flexibility needed for induced-fit binding interactions.

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Stereochemical (1R,2R) Configuration: Cis Relationship Differentiates MAO Isoform Selectivity Profile from Trans Analogs

The (1R,2R) configuration in CAS 2375254-62-7 establishes a cis relationship between the phenyl group and the carbon bearing the amine substituent on the cyclopropane ring. In the structurally informative fluorinated phenylcyclopropylamine series, cis-configured 2-arylcyclopropylamines were demonstrated to be 10- to 100-fold less active against MAO A compared to their trans counterparts, while maintaining comparable inhibitory potency against MAO B [1]. This stereochemistry-driven selectivity inversion (trans favors MAO A; cis yields MAO B preference or balanced profile) is a class-level property of the phenylcyclopropylamine scaffold and applies to CAS 2375254-62-7 by structural analogy. The (1R,2R) configuration is also notable for having been identified as the optimal stereochemistry among eight stereoisomers in a BACE1 aminopyrimidone inhibitor series, where the [trans-(1'R,2'R),6S] isomer exhibited statistically superior inhibitory activity [2].

Stereochemistry MAO selectivity Cis-trans isomerism Cyclopropylamine

Hazard Classification Profile Versus Tranylcypromine: Differentiated Laboratory Handling Requirements

According to the ECHA C&L Inventory, CAS 2375254-62-7 carries three notified GHS hazard classifications: Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. In contrast, tranylcypromine (as the free base or hydrochloride salt) is classified primarily under Acute Toxicity Category 3 (Oral) (H301) and does not carry the Eye Damage Category 1 classification that mandates rigorous eye protection . The presence of H318 (causes serious eye damage) for CAS 2375254-62-7 imposes specific PPE requirements (tight-sealing safety goggles/face shield) and waste disposal protocols that differ materially from those for tranylcypromine, affecting total cost of handling in procurement decisions.

Safety Hazard classification ECHA Laboratory handling

N-Alkyl Substitution Pattern: Predicted Impact on LSD1 vs. MAO Selectivity Based on Class SAR

The α-isobutyl substitution on the amine nitrogen of CAS 2375254-62-7 generates a secondary alkylamine pharmacophore that is structurally distinct from both the primary amine of tranylcypromine and the more common N-cycloalkyl or N-arylalkyl modifications found in clinical-stage LSD1 inhibitors such as GSK2879552 and ORY-1001 [1]. Class-level SAR from the trans-2-phenylcyclopropylamine series demonstrates that N-alkylation can improve LSD1 inhibitory potency to sub-micromolar levels while achieving >1000-fold selectivity over MAO A and MAO B, a selectivity window that is absent in the unsubstituted primary amine scaffold where kinact/KI values for MAO B are only 16-fold higher than for LSD1 [2]. The specific branched isobutyl N-substituent in CAS 2375254-62-7 occupies a distinct chemical space within the N-alkyl 2-phenylcyclopropylamine series that has not been systematically explored in published LSD1 SAR campaigns.

LSD1 inhibitor MAO selectivity N-alkylation Epigenetics

Racemic Nature at Exocyclic Amine-Bearing Carbon: Implications for Synthetic Intermediate Utility and Derivative Diversity

CAS 2375254-62-7 is explicitly designated as a racemic (rac-) mixture by all commercial suppliers (Enamine, CymitQuimica, Aaron, 1PlusChem), with the stereochemical ambiguity localized at the exocyclic carbon bearing the amine (InChI stereodescriptor: '13?' indicating undefined stereochemistry) [1][2]. The two defined stereocenters on the cyclopropane (1R,2R) are fixed. This generates a mixture of two diastereomers (R and S at the exocyclic carbon) rather than enantiomers, since the cyclopropane stereochemistry is already fixed in the (1R,2R) configuration. In comparison, tranylcypromine is a racemate of two enantiomers [(1R,2S) and (1S,2R)] with chirality confined to the cyclopropane ring itself, meaning any enantiomeric resolution yields a single defined stereoisomer at both positions [3]. For CAS 2375254-62-7, the racemic nature at the exocyclic carbon provides a synthetic intermediate that can be elaborated into diastereomerically diverse derivative libraries via chiral resolution or asymmetric synthesis, offering a different derivative space than enantiopure cyclopropane building blocks.

Racemic mixture Diastereomer Synthetic intermediate Chiral resolution

Validated Application Scenarios for 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine: Evidence-Anchored Use Cases


Medicinal Chemistry: Selective LSD1/MAO-B Inhibitor Lead Generation Leveraging (1R,2R) Cis Configuration

Class-level SAR demonstrates that N-alkylation of the phenylcyclopropylamine scaffold can improve LSD1 selectivity over MAOs from <20-fold to >1000-fold, while the (1R,2R) cis configuration predicts reduced MAO A activity (10-100× lower than trans) without compromising MAO B or LSD1 engagement [1][2]. CAS 2375254-62-7 combines both features—N-isobutyl substitution and (1R,2R) stereochemistry—in a single scaffold, making it suitable as a starting point for epigenetic oncology programs seeking LSD1 inhibitors devoid of the dietary tyramine interaction liability (the 'cheese effect') that limits tranylcypromine's therapeutic window [3].

Physicochemical Screening Library Member: CNS-Focused Fragment-Based Drug Discovery

With a computed XLogP3 of 2.8—within the CNS drug-likeness sweet spot—and a molecular weight of 189.30 g/mol, this compound satisfies Lipinski's Rule of Five and falls within fragment (MW <300) or low-molecular-weight lead criteria [1]. The 1.3 log unit lipophilicity advantage over tranylcypromine (XLogP3 = 1.5) predicts improved passive blood-brain barrier penetration, a critical parameter for neuroscience screening cascades [2]. Its three rotatable bonds provide sufficient conformational adaptability for diverse CNS target binding sites while the rigid cyclopropane core (2 defined stereocenters) constrains conformational entropy loss upon binding, a feature validated crystallographically in the BACE1 inhibitor system [3].

Asymmetric and Chiral Pool Synthesis: Diastereomer-Enriched Building Block for Derivative Libraries

As a mixture of two diastereomers (R and S at the exocyclic carbon) with fixed (1R,2R) cyclopropane stereochemistry, this compound serves as a versatile synthetic intermediate for generating diastereomerically differentiated derivative libraries that cannot be accessed from enantiopure (1R,2R)-phenylcyclopropylmethanamine [1]. Chiral resolution of the racemic mixture followed by independent elaboration of each diastereomer enables parallel SAR exploration, effectively doubling the chemical space accessible from a single procurement [2]. The presence of the primary amine handle supports diverse derivatization chemistry including reductive amination, amide coupling, and sulfonamide formation [2].

Procurement Decision-Making: Cost-Quality-Hazard Trade-Off Analysis for Specialty Cyclopropylamine Building Blocks

At a price point of approximately $470/100 mg (Enamine, 95% purity) or €358/25 mg (CymitQuimica, ≥95%), CAS 2375254-62-7 is positioned in the upper tier of specialty research chemicals [1][2]. Procurement decisions must weigh: (a) the unique (1R,2R) cis stereochemistry and N-isobutyl substitution pattern not available in cheaper generic phenylcyclopropylamine building blocks; (b) the Eye Damage Category 1 (H318) hazard classification mandating enhanced eye protection and segregated waste handling; and (c) the 95% minimum purity specification which may require additional purification (e.g., chiral HPLC or diastereomer separation) depending on the intended application [3]. This compound is procurement-justifiable when the specific stereochemical and substitution features are required for SAR hypothesis testing, but not as a general-purpose phenylcyclopropylamine source.

Quote Request

Request a Quote for 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.